Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are a part of the azaheterocycles family and are often used as scaffolds in drug design due to their diverse biological activities .
Synthesis Analysis
The synthesis of related thiazole derivatives often involves cyclization reactions. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate . Similarly, the synthesis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involved the crystallization in the monoclinic crystal system, indicating a structured approach to the synthesis of thiazole compounds . Although the specific synthesis route for Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is not detailed in the provided papers, these examples give insight into the general methods used for synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a related compound, was determined to crystallize in the monoclinic space group with a chair conformation for the morpholine ring . This suggests that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate may also exhibit a similar crystalline structure with specific conformational features.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of bromine and the formation of secondary and tertiary amines when reacted with morpholine . This indicates that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate could potentially participate in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and synthesis. For example, the crystal structure optimization and DFT calculations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate provided insights into its molecular electrostatic potential, indicating electrophilic sites around the oxygen atom . This suggests that Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate may have similar electrophilic characteristics.
Scientific Research Applications
Synthesis and Antitumor Properties
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is a component in the synthesis of novel compounds with potential antitumor properties. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, which are synthesized using this compound, have demonstrated promising results in anticancer activity screenings. These screenings suggest that these compounds could be valuable in the search for new anticancer agents (Horishny et al., 2020).
Chemical Synthesis and Structural Analysis
The compound also plays a role in chemical synthesis and structural analysis. For example, its reactions with various bases have been extensively studied, revealing interesting transformations and structural insights. One notable study involved the reaction of ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate with 2-thiazolediazonium salt, leading to the formation of tricyclic ethyl 5-(thiazol-2-yl)-8-(thiazol-2-yldiazenyl)-5H-isothiazolo[3,4,5-d,e]cinnoline-3-carboxylate (Klimas et al., 2016). Additionally, its structural properties have been elucidated in studies, for example, where it associates via hydrogen-bonded dimers consisting of N—H⋯N interactions (Lynch & Mcclenaghan, 2004).
Inhibitor Properties
The compound has been identified as an inhibitor in biological systems. Specifically, 4-(1,3-Thiazol-2-yl)morpholine derivatives, where Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate is structurally related, have been recognized as potent and selective inhibitors of phosphoinositide 3-kinase. This property makes these compounds interesting for further exploration in pharmacological contexts, particularly in the inhibition of tumor growth in xenograft models (Alexander et al., 2008).
properties
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWWRRVBHJAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567605 | |
Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
CAS RN |
126533-95-7 | |
Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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